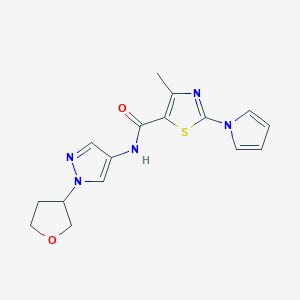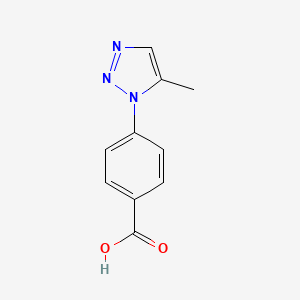
4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid” contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The 1,2,3-triazole ring is a five-membered ring structure containing two carbon atoms and three nitrogen atoms . It’s attached to a benzoic acid group, which consists of a benzene ring attached to a carboxylic acid group. The 5-methyl group indicates that there is a methyl group attached to the 5th position of the 1,2,3-triazole ring.
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives is often achieved through a copper-catalyzed click reaction of azides with alkynes . This reaction is widely used due to its high yield and the stability of the 1,2,3-triazole ring .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a 1,2,3-triazole ring attached to a benzene ring via a single bond at the 4-position of the benzene ring. The carboxylic acid group would be attached to the benzene ring, and a methyl group would be attached to the 5-position of the 1,2,3-triazole ring .Chemical Reactions Analysis
The 1,2,3-triazole ring is known to participate in various chemical reactions. Its three nitrogen atoms can act as a base and coordinate to various metal ions. The ring can also undergo N-alkylation and N-arylation reactions .Aplicaciones Científicas De Investigación
Structural Analysis and Activity Predictions
4-(5-Methyl-1H-1,2,3-triazol-1-yl)benzoic acid and similar compounds have been investigated for their structure and potential activities. For instance, the study of two benzoic acids, including triazole derivatives, demonstrated different structural motifs and non-covalent interactions. These studies suggested variations in bioactivity predictions, particularly for Endothelin B receptor antagonists (J. Dinesh, 2013).
Complex Formation and Redox Properties
Research on complex formation of related ligands with iron (FeIII and FeII) has been conducted. The study on ICL670, a benzoic acid derivative, and its complexes with iron, focused on their stability, redox properties, and potential involvement in oxidative stress (S. Steinhauser et al., 2005).
Luminescence Sensing Applications
A novel 3D lanthanide metal–organic framework based on a triazole-containing tricarboxylic acid ligand has been synthesized. This framework exhibits selective detection of nitroaromatic compounds and metal ions, demonstrating potential applications in sensing technologies (Di Wang et al., 2016).
Environmental Impact and Removal
The environmental impact of related compounds like benzotriazoles, used as corrosion inhibitors, has been studied. These compounds are found to be poorly degradable and can be found in wastewater, necessitating efficient removal methods (T. Reemtsma et al., 2010).
Synthesis and Biological Activity
There's ongoing research in synthesizing novel triazole derivatives and studying their biological activities. For instance, substituted triazole phenylmethanones have been synthesized and characterized, demonstrating the diversity of applications of triazole derivatives in medicinal chemistry (R. Sonawane, M.A. Sagare, 2023).
Supramolecular Chemistry
Triazole-benzoic acid derivatives have been utilized in creating supramolecular transition metal complexes. These complexes, studied for their crystal structure, Hirshfeld surface analysis, and thermal properties, indicate the versatility of triazole derivatives in forming complex structures (Da-Wei Wang et al., 2018).
Mecanismo De Acción
Target of Action
The primary targets of 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are commonly used in cancer research, with MCF-7 representing a type of breast cancer cell and HCT-116 a type of colon cancer cell .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation . It achieves this through the induction of apoptosis, a process of programmed cell death . This results in the reduction of the number of cancer cells, thereby limiting the growth and spread of the cancer .
Biochemical Pathways
The induction of apoptosis suggests that it may involve pathways related to cell survival and death . The compound’s ability to induce apoptosis indicates that it may affect proteins and enzymes that regulate this process, such as caspases, Bcl-2 family proteins, and p53 .
Pharmacokinetics
Its effectiveness against cancer cells suggests that it has good bioavailability
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially slows the progression of the disease . Notably, some of the hybrids of this compound demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules in the cellular environment can affect the compound’s stability and efficacy
Direcciones Futuras
The future directions for research on “4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid” would likely involve further exploration of its potential biological activities. The 1,2,3-triazole ring is a versatile scaffold in medicinal chemistry, and its derivatives have shown promise in various areas of therapeutic research .
Análisis Bioquímico
Biochemical Properties
The 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid interacts with various enzymes and proteins in biochemical reactions . It has been found to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
4-(5-methyltriazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-6-11-12-13(7)9-4-2-8(3-5-9)10(14)15/h2-6H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRPKHXNQIVMHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
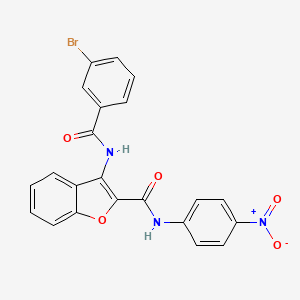
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)
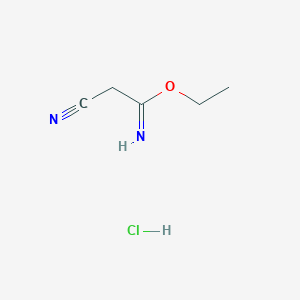
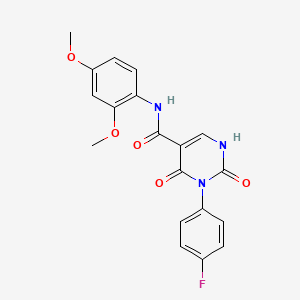
![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B2926674.png)
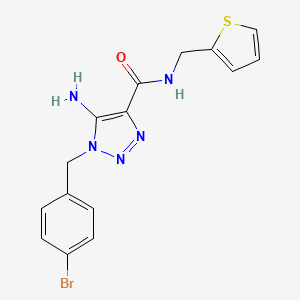
![1-methyl-3-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2926677.png)
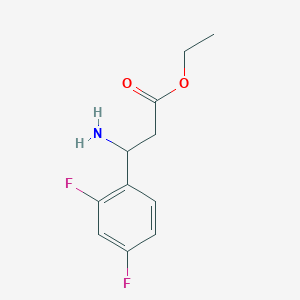
![4-Phenyl-4-[(prop-2-yn-1-yl)amino]butan-1-ol](/img/structure/B2926679.png)
![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-pyridin-3-ylacetamide](/img/structure/B2926680.png)
![5-Fluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B2926681.png)
